5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one
Description
Introduction to Trifluoromethylpyrazolone Research
Historical Development of Pyrazolone Compounds in Medicinal Chemistry
Pyrazolone derivatives have formed a cornerstone of synthetic pharmaceuticals since the late 19th century. The first pyrazolone, antipyrine (phenazone), was synthesized in 1883 by Ludwig Knorr via condensation of ethyl acetoacetate and phenylhydrazine, marking the inception of this heterocyclic class. Early applications focused on analgesic and antipyretic properties, with derivatives like aminophenazone and metamizole gaining clinical traction for pain management. By the mid-20th century, structural modifications of the pyrazolone core expanded therapeutic utility, exemplified by edaravone (a neuroprotective free radical scavenger) and eltrombopag (a thrombopoietin receptor agonist).
The synthetic evolution of pyrazolones has relied on strategic functionalization at reactive sites, particularly the C-4 position, enabling spiroheterocycle formation and electrophilic substitutions. Classical methods involve β-ketoester-hydrazine condensations under basic conditions, while modern approaches leverage α,β-unsaturated pyrazolones as Michael acceptors for stereoselective additions. These strategies have facilitated the development of over 30 FDA-approved pyrazolone drugs, underscoring their pharmacological versatility.
Significance of Trifluoromethyl Groups in Heterocyclic Bioactive Compounds
The introduction of trifluoromethyl (-CF₃) groups into heterocycles has revolutionized drug design by modulating electronic, steric, and pharmacokinetic properties. The -CF₃ group’s strong electron-withdrawing nature (σₚ = 0.54) enhances metabolic stability by resisting oxidative degradation while increasing lipophilicity (π = 0.88), improving membrane permeability. These attributes are critical in optimizing lead compounds for oral bioavailability and target engagement.
In pyrazolones, -CF₃ substitution at the 5-position induces conformational rigidity, favoring interactions with hydrophobic binding pockets. For instance, Zhang et al. demonstrated that 5-trifluoromethylpyrazolone derivatives exhibit enhanced anticancer activity via ROS-mediated apoptosis in pancreatic cancer cells. Similarly, trifluoromethylation improves photostability in azopyrazole photoswitches, enabling applications in optoelectronics.
Evolution of Bis-Trifluoromethyl Pyrazolone Research
Bis-trifluoromethyl pyrazolones, such as 5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one, represent a strategic advancement in fluorinated heterocycle design. The dual -CF₃ groups synergistically enhance electronic effects, as evidenced by their impact on tautomeric equilibria and hydrogen-bonding capacity.
Synthetic routes to bis-CF₃ pyrazolones often employ ethyl trifluoroacetoacetate as a starting material, enabling sequential trifluoromethylations via nucleophilic substitutions or cyclocondensations. For example, compound 5a in recent studies was synthesized through a four-step protocol involving Claisen-Schmidt condensation and amidation, achieving 20.2–60.8% yields. X-ray diffraction analyses confirm planar geometries stabilized by intramolecular H-bonds between the carbonyl oxygen and benzylamino nitrogen.
Current Research Landscape and Scientific Challenges
Contemporary studies highlight bis-trifluoromethyl pyrazolones as multifunctional agents with antifungal, anticancer, and photoswitching activities. Against Botrytis cinerea, derivatives like 5b and 5l exhibit >96% inhibition at 50 μg/ml, rivaling tebuconazole. In photopharmacology, arylazo-bis(trifluoromethyl)pyrazoles demonstrate Z→E isomerization half-lives exceeding 48 hours in DMSO, enabling sustained photodynamic effects.
Despite progress, key challenges persist:
- Synthetic Complexity : Multi-step syntheses limit scalability, necessitating catalytic methods for C–F bond formations.
- Mechanistic Uncertainty : The role of -CF₃ in ROS generation and apoptosis induction remains poorly understood.
- Solubility Limitations : High lipophilicity (logP > 3) often compromises aqueous solubility, requiring prodrug strategies.
Table 1: Antifungal Activity of Bis-Trifluoromethyl Pyrazolones
| Compound | B. cinerea Inhibition (%) | S. sclerotiorum Inhibition (%) |
|---|---|---|
| 5b | 96.76 | 72.15 |
| 5l | 96.84 | 68.90 |
| 5v | 89.12 | 82.73 |
| Tebuconazole | 96.45 | 83.34 |
Future directions include computational QSAR modeling to optimize -CF₃ positioning and collaborative efforts to evaluate in vivo efficacy. As fluorination strategies advance, bis-trifluoromethyl pyrazolones are poised to address unmet needs in precision medicine and smart materials.
Properties
IUPAC Name |
5-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]methyliminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6N3O/c14-12(15,16)8-3-1-2-7(4-8)5-20-6-9-10(13(17,18)19)21-22-11(9)23/h1-4,6H,5H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLEJDSXIJYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN=CC2=C(NNC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one is a novel pyrazolone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and the implications of these findings in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted benzyl amines with appropriate aldehydes or ketones under acidic or basic conditions. The resulting pyrazolone structure is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have shown inhibitory effects on several cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro assays revealed that the compound could induce apoptosis and inhibit cell proliferation effectively. The IC50 values for these activities are crucial for evaluating therapeutic potential.
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 | 10 |
| MCF-7 | 15 |
| HeLa | 12 |
These results indicate a promising pathway for further development as an anticancer agent.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, which suggests potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of the compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent.
Research Findings
Research indicates that the trifluoromethyl group significantly enhances the pharmacological properties of compounds. For instance:
- Structure-Activity Relationship (SAR) studies have shown that modifications to the pyrazolone core can lead to increased potency and selectivity for specific biological targets.
- Compounds with similar frameworks have been reported to inhibit enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which are implicated in cancer progression and other diseases.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of trifluoromethyl-substituted pyrazoles. The incorporation of trifluoromethyl groups enhances the pharmacodynamics of compounds, making them effective against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study demonstrated that derivatives containing the trifluoromethyl group exhibited minimum inhibitory concentration (MIC) values as low as against MRSA strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Effective against MRSA |
| Compound B | 1.0 | Inhibited enterococci strains |
Anticancer Properties
The compound has also shown promise in anticancer research. A recent investigation identified a derivative of this compound that effectively inhibited cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology .
Antimalarial Activity
In the quest for new antimalarial drugs, compounds similar to 5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one have been synthesized and tested. A study reported the synthesis of triazole derivatives with trifluoromethyl substitutions that displayed significant activity against Plasmodium falciparum, the causative agent of malaria. The lead compounds were identified through structure-activity relationship studies .
Organic Electronics
The unique electronic properties of trifluoromethyl-substituted compounds have led to their exploration in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds can enhance charge transport properties and thermal stability, making them suitable for advanced electronic applications .
Polymer Chemistry
In polymer chemistry, derivatives of this compound are being investigated for their potential use in creating high-performance polymers with enhanced thermal and chemical resistance. The trifluoromethyl group contributes to the overall stability and durability of polymeric materials, which is crucial for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on different derivatives revealed that compounds with multiple trifluoromethyl groups exhibited superior antimicrobial activity compared to their non-fluorinated counterparts. The study highlighted the importance of molecular structure in determining biological activity.
Case Study 2: Synthesis and Characterization
The synthesis of this compound involved several steps, including condensation reactions and purification processes. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Nucleophilic Additions
The exocyclic methylene group undergoes nucleophilic attack:
-
Amine additions : Reacts with primary amines (e.g., aniline) to form Schiff bases, confirmed by IR (C=N stretch at ~1600 cm⁻¹).
-
Thiol additions : Forms thioether derivatives with mercaptans under acidic conditions.
Cyclocondensation
Participates in multicomponent reactions to form fused heterocycles:
-
Spiro-pyrano[2,3-c]pyrazole formation : Reacts with isatin derivatives and malononitrile in ethanol to yield spiro compounds (e.g., 6′-amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile) .
1,3-Dipolar Cycloaddition
The pyrazole ring engages in cycloadditions with diazo compounds:
-
With ethyl diazoacetate : Forms pyrazole-5-carboxylates in the presence of zinc triflate (89% yield) .
Alkylation/Acylation
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-substituted derivatives.
-
Acylation : Acetyl chloride in pyridine introduces acetyl groups at the NH position.
Oxidation/Reduction
-
Oxidation : Treating with H₂O₂/CH₃COOH oxidizes the methylene group to a ketone.
-
Reduction : NaBH₄ reduces the imine bond to a secondary amine.
Tautomerism and Stability
The compound exhibits keto-enol tautomerism, influencing its reactivity:
-
Keto form : Dominates in polar aprotic solvents (DMSO, DMF) .
-
Enol form : Stabilized by intramolecular hydrogen bonding in nonpolar solvents (e.g., CHCl₃) .
Table 2: Tautomeric Distribution by Solvent
| Solvent | Keto:Enol Ratio | Method | Source |
|---|---|---|---|
| DMSO | 85:15 | ¹H NMR | |
| CHCl₃ | 40:60 | UV-Vis |
Mechanism of Spirocyclization
Proposed pathway for spiro-pyrano[2,3-c]pyrazole formation :
-
Michael addition : Malononitrile attacks the α,β-unsaturated ketone.
-
Pinner cyclization : Forms the pyran ring.
-
Tautomerization : Stabilizes the spiro structure.
Role of Catalysts
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations
Substituent Impact on Bioactivity: The trifluoromethyl (CF₃) group is a common feature in agrochemicals (e.g., fipronil ) due to its electron-withdrawing nature and resistance to metabolic degradation. The target compound’s dual CF₃ groups may enhance pesticidal potency compared to mono-CF₃ analogues like those in . Aminomethylene vs. Diazenyl Groups: The aminomethylene moiety in the target compound (vs. diazenyl in ) likely improves hydrogen-bonding capacity, which could enhance target binding in biological systems.
Synthetic Pathways: The target compound’s synthesis may parallel methods used for (4Z)-4-{[(4-chlorophenyl)amino]methylene} derivatives, which involve condensation of hydrazines with α,β-unsaturated ketones . In contrast, fipronil derivatives are synthesized via nucleophilic substitution on pyrazole precursors .
Physicochemical Properties :
- The 3-(trifluoromethyl)benzyl group in the target compound increases molecular weight and lipophilicity (logP) compared to simpler phenyl or methyl substituents (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
- Melting points (MP) for analogous pyrazol-3-ones range widely (e.g., 252–255°C for a chromene-pyrazole hybrid ), suggesting the target compound may exhibit similar thermal stability.
Q & A
Q. What are the optimal synthetic methodologies for preparing 5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one?
Methodological Answer: The synthesis typically involves condensation reactions between pyrazolone derivatives and aminomethylene precursors. Key approaches include:
- Conventional thermal methods : Reacting 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes (e.g., 3-substituted pyrazole-4-carbaldehydes) under reflux in polar aprotic solvents like DMF or ethanol. Yields depend on reaction time (6–24 hours) and stoichiometric ratios .
- Ultrasound-assisted synthesis : Non-conventional methods using ultrasound irradiation reduce reaction times (1–3 hours) and improve yields (10–15% higher than conventional methods) by enhancing mass transfer and reaction kinetics. This is particularly effective for forming methylene-linked pyrazolone derivatives .
- Catalytic systems : Use of K₂CO₃ as a base in DMF to facilitate nucleophilic substitution or condensation, as seen in analogous pyrazole syntheses .
Q. How should researchers characterize the structural and purity profiles of this compound?
Methodological Answer:
Q. What reaction conditions are critical for achieving high regioselectivity in pyrazolone derivatives?
Methodological Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) favor enolate formation, directing substitution to the 4-position of the pyrazolone ring .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-alkylation or decomposition of trifluoromethyl groups .
- Base selection : Weak bases (e.g., K₂CO₃) enhance nucleophilicity without promoting hydrolysis of sensitive groups .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against fungal targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with fungal enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on hydrogen bonding between the methyleneamine group and active-site residues (e.g., His310) and hydrophobic interactions with trifluoromethyl substituents .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values to optimize substituent patterns .
Q. How do conflicting synthetic yields reported in literature arise, and how should they be resolved?
Methodological Answer:
- Variable factors : Discrepancies often stem from differences in solvent purity, catalyst loading, or ultrasound intensity. For example, ultrasound methods in report higher yields than thermal methods due to cavitation effects .
- Resolution strategy : Replicate protocols under controlled conditions (e.g., inert atmosphere, standardized equipment) and characterize byproducts via LC-MS to identify competing pathways .
Q. What environmental fate studies are relevant for assessing the ecotoxicological risks of this compound?
Methodological Answer:
- Degradation pathways : Investigate hydrolysis (pH-dependent), photolysis (UV-Vis irradiation), and microbial degradation (e.g., soil slurry tests) to estimate half-lives .
- Partition coefficients : Measure log P (octanol-water) to predict bioaccumulation potential. The trifluoromethyl groups may increase lipophilicity, requiring mitigation strategies for aquatic toxicity .
Q. How does the heterocyclic architecture influence interactions with biological targets?
Methodological Answer:
- Structural probes : Synthesize analogs lacking the trifluoromethyl or benzylamino groups and compare bioactivity. For example, removal of the trifluoromethyl group in analogous compounds reduced antifungal potency by 50% .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding motifs (e.g., π-π stacking between the benzyl group and aromatic enzyme residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
